Chromium(3+);1,3-diphenylpropane-1,3-dione
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Overview
Description
Chromium(3+);1,3-diphenylpropane-1,3-dione is a complex organic compound that features a chromium ion in the +3 oxidation state coordinated to a 1,3-diphenylpropane-1,3-dione ligand
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The 1,3-diphenylpropane-1,3-dione ligand can be synthesized through the condensation of benzil with acetone in the presence of a base such as sodium hydroxide.
Complex Formation: The chromium(3+) ion can be introduced to the ligand through a reaction involving chromium(III) chloride and the ligand in an appropriate solvent, such as methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Chromium(3+) can be oxidized to Chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(VI) compounds can be reduced back to Chromium(III) using reducing agents like sodium thiosulfate.
Substitution: The ligand can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium thiosulfate, hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Chromium(VI) compounds, such as Chromium(VI) oxide.
Reduction: Chromium(III) complexes.
Substitution: Substituted 1,3-diphenylpropane-1,3-dione derivatives.
Scientific Research Applications
Chemistry: Chromium(3+);1,3-diphenylpropane-1,3-dione is used as a catalyst in organic synthesis, particularly in oxidation reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in cancer therapy due to its ability to generate reactive oxygen species. Industry: It is used in the production of dyes and pigments, as well as in the manufacturing of certain polymers.
Mechanism of Action
The compound exerts its effects through the generation of reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can damage cellular components, leading to cell death. The molecular targets include enzymes and other proteins involved in cellular respiration and metabolism.
Comparison with Similar Compounds
Chromium(3+);1,2-diphenylpropane-1,2-dione
Chromium(3+);1,4-diphenylbutane-1,4-dione
Chromium(3+);1,3-diphenylpropane-1,3-diol
Uniqueness: Chromium(3+);1,3-diphenylpropane-1,3-dione is unique due to its specific ligand structure, which influences its reactivity and potential applications. The presence of the diphenyl groups provides additional stability and electronic effects that are not present in similar compounds.
Properties
CAS No. |
21679-35-6 |
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Molecular Formula |
C45H33CrO6 |
Molecular Weight |
721.7 g/mol |
IUPAC Name |
chromium(3+);1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/3C15H11O2.Cr/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 |
InChI Key |
LSOSTVPGLLIXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Cr+3] |
Origin of Product |
United States |
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